N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine
Description
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine is a heterocyclic compound featuring both oxazole and pyrimidine rings
Properties
IUPAC Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-4-10-5-11(15-7-14-10)13-6-12-16-8(2)9(3)17-12/h5,7H,4,6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVKTTRAYARHPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCC2=NC(=C(O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: Starting with a suitable precursor, such as 4,5-dimethyl-2-aminomethyl oxazole, the oxazole ring is formed through cyclization reactions involving aldehydes or ketones under acidic or basic conditions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized via condensation reactions involving ethyl acetoacetate and guanidine derivatives.
Coupling Reaction: The final step involves coupling the oxazole and pyrimidine rings. This can be achieved through nucleophilic substitution reactions, where the oxazole derivative reacts with a halogenated pyrimidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the oxazole ring to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups on the oxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated oxazole derivatives.
Scientific Research Applications
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-2-aminomethyl oxazole: A precursor in the synthesis of the target compound.
6-ethylpyrimidin-4-amine: Another precursor used in the synthesis.
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-pyrimidin-4-amine: A similar compound lacking the ethyl group on the pyrimidine ring.
Uniqueness
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine is unique due to the presence of both the oxazole and pyrimidine rings, which confer specific chemical and biological properties. The ethyl group on the pyrimidine ring may also influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
